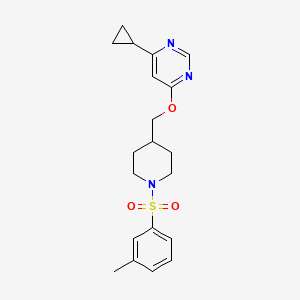

4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of different substituents onto the pyrimidine ring. In the first paper, the authors describe the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride, leading to a primary product and two abnormal by-products . This suggests that the synthesis of 4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine could also involve a condensation reaction, possibly with a cyclopropyl-substituted pyrimidine and a tolylsulfonyl-substituted piperidine.

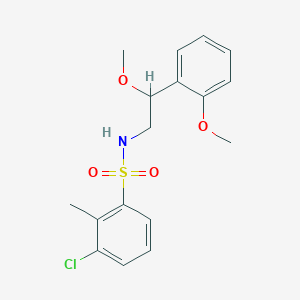

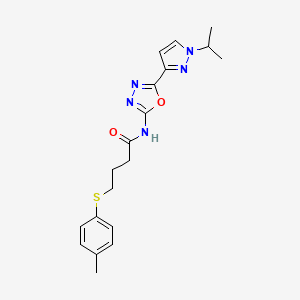

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring can significantly affect the compound's reactivity and physical properties. The presence of a cyclopropyl group and a tolylsulfonyl-substituted piperidine moiety in this compound would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic attacks, as mentioned in the second paper . The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter its reactivity. For the compound , the methoxy and tolylsulfonyl groups could potentially affect its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The papers do not provide specific information on the physical properties of this compound, but based on the pharmacological properties of related compounds described in the second paper, it can be inferred that the compound may exhibit biological activity . The presence of a piperidine ring and a tolylsulfonyl group could contribute to potential antiemetic or other pharmacological properties.

Wissenschaftliche Forschungsanwendungen

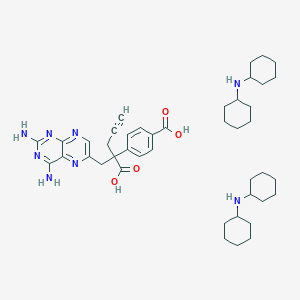

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 by various groups including cyclopropyl revealed their potential in inhibiting retrovirus replication in cell culture. The study highlights the antiviral activity of these derivatives, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showcasing the importance of pyrimidine derivatives in the development of antiviral agents (Hocková et al., 2003).

Herbicidal Activity of Pyrimidine Compounds

Another study presented compounds with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, highlighting their valuable herbicidal activity, particularly for pre-emergence application in cotton and sunflower. This indicates the potential of such compounds in agricultural applications to control weeds and enhance crop yield (Krämer, 1997).

Corrosion Inhibition by Piperidine Derivatives

A study on the corrosion inhibition properties of piperidine derivatives on the corrosion of iron highlights the utility of pyrimidine and piperidine structures in materials science. The derivatives examined showed significant efficacy in protecting iron surfaces from corrosion, suggesting applications in corrosion inhibitors for various industrial applications (Kaya et al., 2016).

Wirkmechanismus

Target of Action

Structurally similar synthetic 1, 4-disubstituted piperidines have been reported to show high selectivity for resistant plasmodium falciparum .

Mode of Action

It can be inferred from related compounds that it may interact with its target to inhibit parasite growth .

Biochemical Pathways

Related compounds have been shown to have antiplasmodial activity, suggesting that they may interfere with the life cycle of the plasmodium parasite .

Result of Action

Related compounds have been shown to inhibit the growth of plasmodium falciparum, suggesting that this compound may have a similar effect .

Zukünftige Richtungen

The future directions of “4-Cyclopropyl-6-((1-(m-tolylsulfonyl)piperidin-4-yl)methoxy)pyrimidine” could involve further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of more efficient synthesis methods, particularly those involving protodeboronation of alkyl boronic esters, could be a valuable area of future research .

Eigenschaften

IUPAC Name |

4-cyclopropyl-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-15-3-2-4-18(11-15)27(24,25)23-9-7-16(8-10-23)13-26-20-12-19(17-5-6-17)21-14-22-20/h2-4,11-12,14,16-17H,5-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFZHRFHDPDENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)